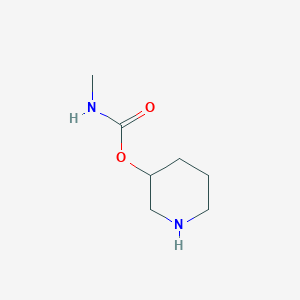

Piperidin-3-yl(methyl)carbamate

Description

Piperidin-3-yl(methyl)carbamate is a piperidine-derived carbamate compound characterized by a methyl group attached to the carbamate moiety and a piperidine ring substituted at the 3-position. This scaffold is frequently utilized in medicinal chemistry as a precursor or intermediate for synthesizing bioactive molecules, particularly those targeting neurological and inflammatory pathways. Its structural flexibility allows for modifications that enhance pharmacokinetic properties, such as solubility and metabolic stability. The compound is often synthesized via nucleophilic substitution or carbamate formation reactions, as evidenced by its tert-butyl-protected derivatives in multiple patents and synthesis protocols .

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

piperidin-3-yl N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)11-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10) |

InChI Key |

CKGBIUGJBIGPPH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1CCCNC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-yl vs. 4-yl Substitution

Piperidin-3-yl(methyl)carbamate’s pharmacological and synthetic profile differs significantly from its 4-yl isomer. For example:

- Synthetic Yield : tert-Butyl(piperidin-3-yl)carbamate exhibits lower yields (45–51%) compared to the 4-yl analog (20–94%) under similar conditions (K₂CO₃, dry DMSO, 100°C), likely due to steric hindrance at the 3-position .

- Biological Activity : Piperidin-4-yl derivatives are more commonly employed in acetylcholinesterase inhibitors, while 3-yl analogs show promise in prodrug designs for enhanced blood-brain barrier penetration .

Enantiomeric Variants

Chirality profoundly impacts activity:

- (R)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 309962-67-2) and its (S)-enantiomer (CAS 309962-63-8) are distinct in receptor-binding affinities. For instance, (R)-enantiomers of related piperidine carbamates demonstrate higher selectivity for serotonin receptors .

Substituent Modifications

- Trifluoromethyl Derivatives : tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate (CAS 2031268-74-1) introduces a trifluoromethyl group, increasing lipophilicity (logP ~2.8) and metabolic resistance compared to the parent compound .

- Methyl-Substituted Analogs : Methyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate hydrochloride (CAS 1821717-21-8) is a key impurity in tofacitinib synthesis, highlighting how alkylation alters pharmacokinetics and necessitates rigorous purification .

Prodrug Comparisons

This compound shares functional similarities with nipecotic acid prodrugs (e.g., tert-butyl nipecotate carbamates), which are engineered for sustained release in anticonvulsant therapies. However, the methyl carbamate moiety in this compound confers faster hydrolysis rates in vivo, reducing half-life but improving acute efficacy .

Data Tables

Table 2. Pharmacokinetic Properties

| Compound | logP | Half-Life (h) | Metabolic Stability |

|---|---|---|---|

| This compound | 1.2 | 2.5 | Moderate |

| 4-(Trifluoromethyl) derivative | 2.8 | 6.7 | High |

| Nipecotic acid prodrug (tert-butyl) | 1.8 | 8.2 | High |

Preparation Methods

Chemoenzymatic Synthesis via Transaminase-Mediated Cyclization

A streamlined chemoenzymatic route for chiral piperidinyl carbamates was demonstrated in the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate . While this method targets a tert-butyl-protected derivative, its principles apply directly to Piperidin-3-yl(methyl)carbamate. The process begins with ethyl N-Boc-D-pyroglutamate, which undergoes transamination using an ω-transaminase (ATA) biocatalyst. This step induces spontaneous cyclization, forming the piperidine ring with >99.9% enantiomeric excess (ee). Key advantages include:

-

Avoidance of toxic reagents : Traditional methods often require hazardous reductants like sodium cyanoborohydride, but the enzymatic approach uses ammonia and pyruvate as benign byproducts .

-

Scalability : The three-step sequence achieves a 65.8% overall yield on multi-gram scales, making it industrially viable .

For this compound, substituting the tert-butyl group with methyl carbamate would involve modifying the carbamate-forming step. Post-cyclization, treatment with methyl chloroformate in the presence of a mild base (e.g., triethylamine) could install the methyl carbamate moiety without racemization .

Rh-Catalyzed Asymmetric Reductive Heck Reaction

Recent advances in transition-metal catalysis enable enantioselective piperidine functionalization. A Rh-catalyzed reductive Heck reaction was employed to synthesize 3-substituted tetrahydropyridines from dihydropyridines and boronic acids . While this method focuses on aryl and vinyl groups, adapting it for carbamate installation involves:

-

Partial reduction of pyridine : Using H₂ and a palladium catalyst to generate dihydropyridine.

-

Carbometalation : A Rh/(R)-BINAP complex facilitates asymmetric addition of a methyl carbamate group via a reductive Heck mechanism .

-

Final reduction : Hydrogenation with Wilkinson’s catalyst yields the saturated piperidine ring.

This method offers broad functional group tolerance and high enantioselectivity (up to 96% ee) . For example, coupling dihydropyridine with methyl carbamate boronic acid could directly introduce the carbamate group at the 3-position.

Protection-Deprotection Strategies in Multi-Step Syntheses

Patents describing Tofacitinib intermediates reveal robust protection-deprotection sequences applicable to this compound . A representative route involves:

Step 1: Benzyl Protection

-

Starting with 4-methylpyridin-3-amine, benzylation using benzyl bromide and K₂CO₃ in DMF yields N-benzyl-4-methylpyridin-3-amine .

Step 2: Asymmetric Hydrogenation

-

Rhodium-catalyzed hydrogenation with a Josiphos ligand achieves cis-selectivity (48.5:1 dr) and 66% ee for the piperidine core .

Step 3: Carbamate Formation

-

Deprotection of the benzyl group via hydrogenolysis exposes the amine, which reacts with methyl chloroformate to install the carbamate .

This approach highlights the importance of chiral auxiliaries and protecting groups in avoiding side reactions. However, the moderate enantioselectivity of the hydrogenation step necessitates further optimization .

Radical-Mediated Carbamate Installation

A radical-based method from the Royal Society of Chemistry employs tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) to form carbamates . In a model reaction:

-

Substrate : Piperidin-3-amine.

-

Conditions : TBAI (0.2 mmol), TBHP (6 mmol), DMF/DMSO (3:1), methylamine (7 mmol), 80°C, 12 hours .

-

Outcome : The radical initiator abstracts a hydrogen atom, enabling coupling between the amine and methyl carbamate precursor.

While this method is efficient for simple substrates, stereocontrol remains challenging, making it less suitable for enantioselective synthesis .

Comparative Analysis of Methods

Q & A

Q. Optimization Strategies :

- Solvent selection : THF and DMF are preferred for their ability to dissolve intermediates and stabilize reactive species.

- Catalyst/base tuning : NaHCO₃ is used for mild basic conditions to avoid over-reaction .

- Chromatographic purification : Silica gel columns with gradient elution (e.g., EtOAc/hexane) improve yield and purity .

How does stereochemistry at the piperidine ring influence the biological activity of this compound analogs?

Advanced Analysis:

The stereochemical configuration (e.g., cis vs. trans) of the piperidine ring significantly impacts binding affinity to biological targets. For example:

- Enantiomer separation : Chiral SFC (Supercritical Fluid Chromatography) on columns like ChiralTech IC with CO₂/MeOH/CH₃CN eluents resolves enantiomers, revealing distinct bioactivities. The (3S,5R)-configured analogs show higher receptor affinity in kinase inhibition assays .

- Case Study : Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate exhibits enhanced neuroprotective activity compared to its (3R,5R)-isomer due to better alignment with enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.